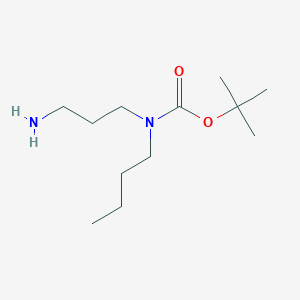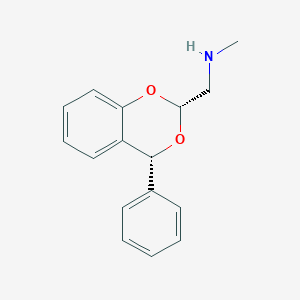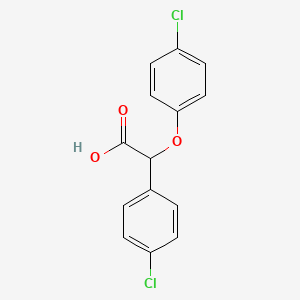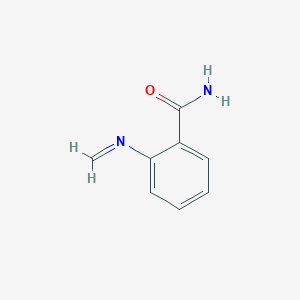
5-Ethyl-5-(propoxymethyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(propoxymethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Méthodes De Préparation
The synthesis of 5-Ethyl-5-(propoxymethyl)barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be summarized as follows:
Step 1 Alkylation: - Diethyl ethylmalonate is alkylated with propyl bromide to form diethyl 2-propoxyethylmalonate.
Step 2 Cyclization: - The alkylated product is then reacted with urea in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
5-Ethyl-5-(propoxymethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: - This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: - Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Ethyl-5-(propoxymethyl)barbituric acid has several scientific research applications:
Chemistry: - It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: - This compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Medicine: - Research on this compound focuses on its potential as a sedative and hypnotic agent, as well as its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(propoxymethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action is similar to other barbiturates, which modulate chloride ion channels and inhibit glutamate-induced depolarizations .
Comparaison Avec Des Composés Similaires
5-Ethyl-5-(propoxymethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: - Known for its long-acting anticonvulsant properties.
Pentobarbital: - Used for its sedative and hypnotic effects.
Secobarbital: - A short-acting barbiturate used for its anesthetic properties.
The uniqueness of this compound lies in its specific propoxymethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Propriétés
Numéro CAS |
67050-96-8 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
5-ethyl-5-(propoxymethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-16-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
KHOJYDGIAOWDKO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1(C(=O)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


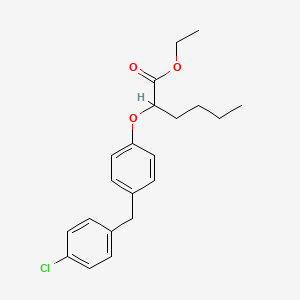
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
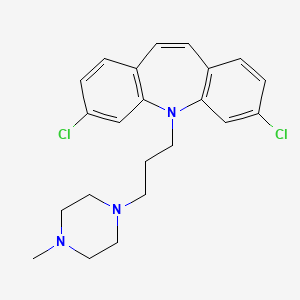
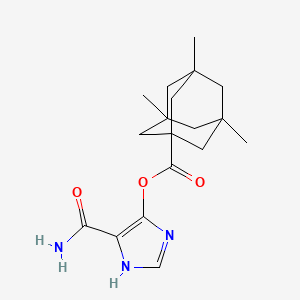

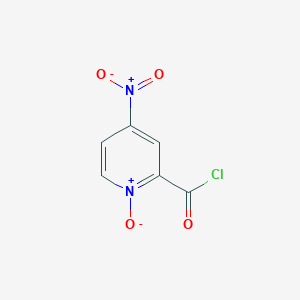
![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
